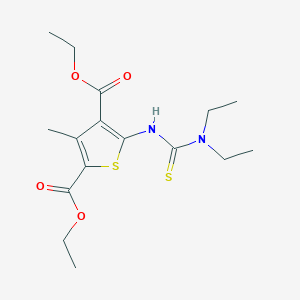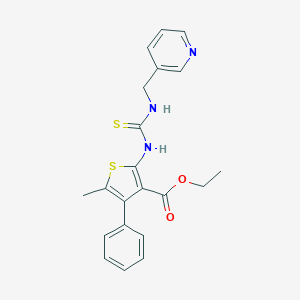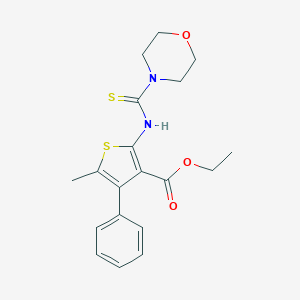![molecular formula C16H22N2O2S2 B275037 methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclopenta[b]thiophene family, which has shown promising results in various areas of research.
Mecanismo De Acción
The mechanism of action of methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific receptors or enzymes in the body. Further research is needed to elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. Additionally, this compound has been shown to have antibacterial and antifungal activity. However, further studies are needed to determine the precise biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its complex synthesis method, which requires a high level of expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the precise receptors or enzymes that this compound interacts with in the body. Another area of research is the synthesis of new derivatives of this compound that have improved biological activity. Additionally, this compound could be used as a starting material for the synthesis of new metal complexes that have potential applications in catalysis. Overall, this compound is a valuable tool for scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 3-methylpiperidine-1-carbothioamide with ethyl 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in the presence of a palladium catalyst. This reaction leads to the formation of an intermediate product, which is then treated with methyl iodide to obtain the final product. The synthesis method of this compound is complex, and it requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown promising results in various areas of scientific research. It has been used as a building block for the synthesis of other compounds that have potential applications in medicinal chemistry. For example, this compound has been used to synthesize cyclopenta[b]thiophene derivatives that have shown potent anti-cancer activity in vitro. Additionally, this compound has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis.
Propiedades
Fórmula molecular |
C16H22N2O2S2 |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H22N2O2S2/c1-10-5-4-8-18(9-10)16(21)17-14-13(15(19)20-2)11-6-3-7-12(11)22-14/h10H,3-9H2,1-2H3,(H,17,21) |
Clave InChI |
PYRLOWWIWQCMIA-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=S)NC2=C(C3=C(S2)CCC3)C(=O)OC |
SMILES canónico |
CC1CCCN(C1)C(=S)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 3-methyl-5-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274957.png)

![Diethyl 5-[(4-benzylpiperazine-1-carbothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274960.png)



![Diethyl 3-methyl-5-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B274984.png)
![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B275003.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
![methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275038.png)
![methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275041.png)